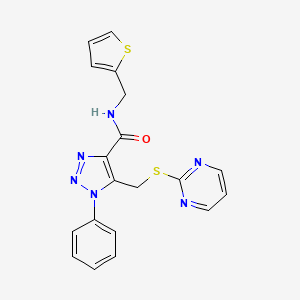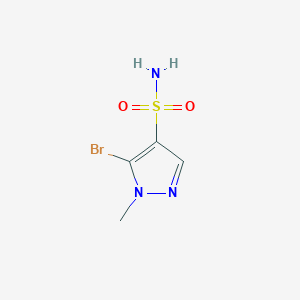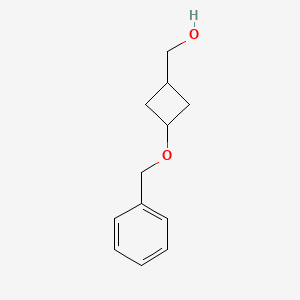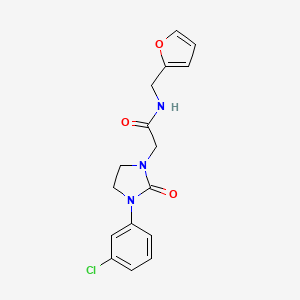
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also includes a pyridine ring and a sulfonamide group, which are also common in various drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The synthesis of such compounds is an important task in modern organic chemistry .Molecular Structure Analysis
The compound contains a piperidine ring, a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a pyridine ring, a six-membered ring with one nitrogen atom and five carbon atoms. The sulfonamide group consists of a sulfur atom, two oxygen atoms, and a nitrogen atom.Applications De Recherche Scientifique
Selective 5-HT7 Receptor Ligands
- Research Context: N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been considered a strategy for designing selective 5-HT7 receptor ligands.
- Applications: This approach led to the development of potent and selective 5-HT7 receptor antagonists, which are of interest in treating central nervous system disorders due to their antidepressant-like and pro-cognitive properties (Canale et al., 2016).
Antimicrobial Activity
- Research Context: Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity.
- Applications: These compounds displayed potential as antimicrobial agents, indicating their usefulness in addressing microbial resistance (El‐Emary et al., 2002).
Anticancer and Antimicrobial Agents
- Research Context: Novel sulfonamides, including derivatives of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide, have been synthesized and tested against various cancer cell lines.
- Applications: These compounds have shown significant anticancer and antimicrobial activities, presenting them as potential candidates for drug development in these areas (Debbabi et al., 2017).
Antibacterial Agents
- Research Context: The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been aimed at creating antibacterial agents.
- Applications: Several of these compounds were found to have high antibacterial activities, underscoring their potential in treating bacterial infections (Azab et al., 2013).
Factor Xa Inhibitors
- Research Context: Amino(methyl) pyrrolidine-based sulfonamides, a novel class, have been designed as potent and selective FXa inhibitors.
- Applications: These compounds offer potential for developing new anticoagulant drugs, with one compound showing notable potency and selectivity (Shi et al., 2007).
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways, depending on the specific derivative and its targets .
Result of Action
The effects would likely depend on the specific targets of the compound and the biochemical pathways it affects .
Propriétés
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c23-19(15-26-17-5-2-1-3-6-17)22-11-8-16(9-12-22)13-21-27(24,25)18-7-4-10-20-14-18/h1-7,10,14,16,21H,8-9,11-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVBJSQOQPRGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2829820.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2829823.png)

![6-chloro-N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine](/img/structure/B2829825.png)




![3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B2829836.png)

![[2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2829838.png)


![6,6-Dimethyl-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2829842.png)